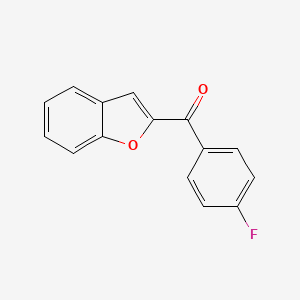

1-benzofuran-2-yl(4-fluorophenyl)methanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“1-benzofuran-2-yl(4-fluorophenyl)methanone” is a compound that belongs to the class of benzofuran compounds . Benzofuran compounds are ubiquitous in nature and have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .

Synthesis Analysis

The synthesis of benzofuran derivatives, including “1-benzofuran-2-yl(4-fluorophenyl)methanone”, has been achieved through various methods. One such method involves the Knoevenagel condensation . Another method involves a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds .Molecular Structure Analysis

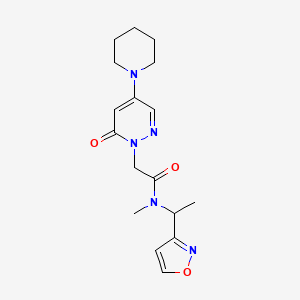

The molecular structure of “1-benzofuran-2-yl(4-fluorophenyl)methanone” is characterized by the presence of a benzofuran ring and a fluorophenyl group .Chemical Reactions Analysis

Benzofuran derivatives, including “1-benzofuran-2-yl(4-fluorophenyl)methanone”, have been involved in various chemical reactions. For instance, a series of benzofuran-2-yl-(4,5-dihydro-3,5-substituted diphenylpyrazol-1-yl)methanone compounds have been obtained by microwave-assisted synthesis .Aplicaciones Científicas De Investigación

- Benzofuran derivatives exhibit promising medicinal properties. Researchers have synthesized various analogs of 2-(4-Fluorobenzoyl)benzofuran to evaluate their efficacy against bacterial, viral, inflammatory, and protozoal diseases . These compounds have shown potential as therapeutic agents for conditions like diabetes, HIV, tuberculosis, epilepsy, and Alzheimer’s disease.

- Additionally, benzofuran derivatives act as enzyme inhibitors (e.g., carbonic anhydrase, tyrosinase, topoisomerase I) and histamine receptor inhibitors. They are also employed as painkillers and play a role in cancer treatment .

- Researchers have designed and synthesized novel benzofuran-triazole hybrids using click chemistry. These compounds were evaluated for their antifungal activity against pathogenic fungi. The study highlights the potential of benzofuran-based molecules in combating fungal infections .

- A series of benzofuran-2-yl-(4,5-dihydro-3,5-substituted diphenylpyrazol-1-yl)methanone compounds were synthesized via microwave-assisted methods. These derivatives were evaluated for their anticancer activity against human ovarian cancer cells. The results suggest that benzofuran-based compounds hold promise in cancer therapy .

- Benzofuran derivatives find applications in polymer chemistry. They contribute to the preparation of various polymers, including polyamides, polyarylates, polybenzimidazoles, and polyesters .

- Benzofuran derivatives are used in the synthesis of dyes, including those employed in dye-sensitized solar cells. Their unique structural features make them valuable in industrial dye production .

- Many naturally occurring organic compounds contain benzofuran heterocycles. Researchers study the synthesis of these natural products due to their impact on medicinal chemistry. The Moraceae family, in particular, is rich in benzofuran-containing compounds .

Medicinal Chemistry and Drug Development

Antifungal Activity

Cancer Research

Polymer Synthesis

Dye Synthesis and Solar Cells

Natural Product Synthesis

Direcciones Futuras

Benzofuran compounds, including “1-benzofuran-2-yl(4-fluorophenyl)methanone”, have potential applications in many aspects due to their biological activities. They have attracted the attention of chemical and pharmaceutical researchers worldwide, making these substances potential natural drug lead compounds . Future research may focus on further understanding their biological activities, developing more efficient synthesis methods, and exploring their potential applications as drugs.

Mecanismo De Acción

Target of Action

Benzofuran compounds, in general, have been found to exhibit strong biological activities such as anti-tumor and antimicrobial .

Mode of Action

It’s known that fluorinated heterocycles, which include this compound, have shown significant anticancer and antimicrobial activities . The cytotoxicity against cancer cells is often achieved through the induction of cell death by apoptosis .

Biochemical Pathways

Benzofuran derivatives have been found to affect various biological and pharmacological pathways . For instance, some benzofuran derivatives have been used in the treatment of skin diseases such as cancer or psoriasis .

Pharmacokinetics

It’s known that improved bioavailability is one of the targets achieved with most of the more recent compounds, allowing for once-daily dosing .

Action Environment

It’s known that the presence of 4-fluorobenzoyl chloride or 4-bromo benzoyl chloride substitution to s-h bond of pyrimidine ring system causes a significant increase in antibacterial activity .

Propiedades

IUPAC Name |

1-benzofuran-2-yl-(4-fluorophenyl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9FO2/c16-12-7-5-10(6-8-12)15(17)14-9-11-3-1-2-4-13(11)18-14/h1-9H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFVGCTLMFVDKTP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(O2)C(=O)C3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9FO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70353898 |

Source

|

| Record name | Methanone, 2-benzofuranyl(4-fluorophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70353898 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methanone, 2-benzofuranyl(4-fluorophenyl)- | |

CAS RN |

27044-77-5 |

Source

|

| Record name | Methanone, 2-benzofuranyl(4-fluorophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70353898 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1S*,5R*)-6-[3-(3-chloro-1H-1,2,4-triazol-5-yl)propanoyl]-3-(2-pyrimidinyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5641721.png)

![2-{2-[2-(2-methoxyethyl)morpholin-4-yl]-2-oxoethyl}isoquinolin-1(2H)-one](/img/structure/B5641724.png)

![N-[3-(1,3-benzoxazol-2-yl)phenyl]-3-methoxybenzamide](/img/structure/B5641743.png)

![2-benzyl-9-[4-(1H-pyrazol-4-yl)butanoyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5641751.png)

![2-(1H-benzimidazol-2-yl)-3-[(3-chloro-2-methylphenyl)amino]acrylonitrile](/img/structure/B5641752.png)

![2-(2,5-dichlorophenyl)-1H-benzo[f]isoindole-1,3(2H)-dione](/img/structure/B5641762.png)

![3,5-dichloro-4-methyl-N-[2-(5-methyl-1,3,4-thiadiazol-2-yl)ethyl]benzamide](/img/structure/B5641766.png)

![4-[1-(3,5-dichloro-4-methylbenzoyl)-L-prolyl]morpholine](/img/structure/B5641782.png)